molecular formula C15H21NO3 B8697775 (S)-Tert-Butyl 3-phenoxypyrrolidine-1-carboxylate

(S)-Tert-Butyl 3-phenoxypyrrolidine-1-carboxylate

Cat. No.: B8697775
M. Wt: 263.33 g/mol
InChI Key: OCZCCXARUXEYGO-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Tert-Butyl 3-phenoxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

tert-butyl (3S)-3-phenoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-10-9-13(11-16)18-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1

InChI Key

OCZCCXARUXEYGO-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phenol (503 mg, 5.34 mmol) and triphenylphosphine (1.40 g, 5.34 mmol) were added to a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (500 mg, 2.67 mmol; which may be prepared as described in Step 1) in anhydrous THF (13 mL) under nitrogen. The reaction mixture was cooled to 0° C. and DEAD (775 μL, 4.27 mmol) was added dropwise. The solution was allowed to warm to room temperature and stirred overnight. The reaction mixture was concentrated under reduced pressure then diluted with dichloromethane and filtered. The filtrate was washed three times with NaOH 0.2N and brine, dried over Na2SO4 then concentrated. The residue was purified on column chromatography (eluent: pentane EtOAc 9/1) to give the title compound (175 mg, 25%) as a yellow oil.
Quantity
503 mg
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
DEAD
Quantity
775 μL
Type
reactant
Reaction Step Two
Yield
25%

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